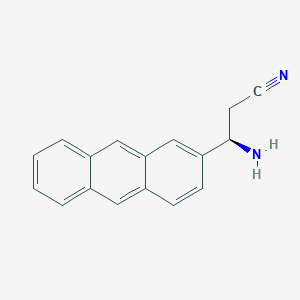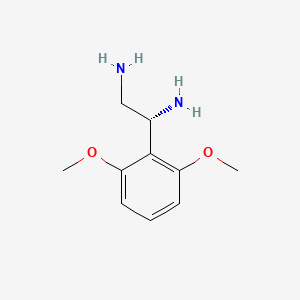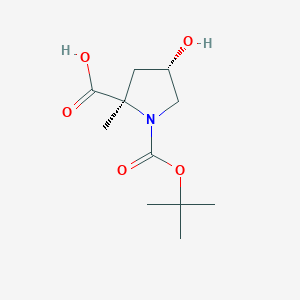
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of organic compounds known as carboxylic acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as methanol or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient and sustainable method compared to traditional batch processes . This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Applications De Recherche Scientifique
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modification of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Similar in structure but lacks the methyl group.
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Used as an intermediate in the synthesis of antiviral drugs.
Uniqueness
(2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group. This combination of functional groups and stereochemistry makes it particularly useful in the synthesis of complex molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(2R,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)/t7-,11+/m0/s1 |
Clé InChI |
SQJVUMFKCPOWJL-WRWORJQWSA-N |
SMILES isomérique |
C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)O)C(=O)O |
SMILES canonique |
CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)
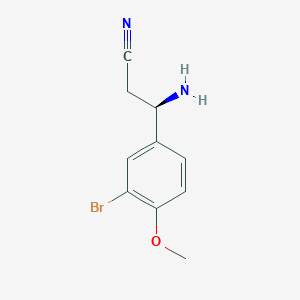

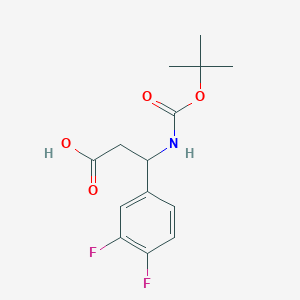


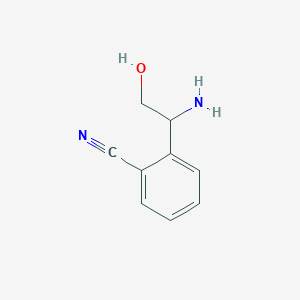
![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)

![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13046748.png)
